1-Nitro-4-(oct-1-ynyl)benzene: Chemical Properties, Synthesis, and Applications in Cross-Coupling Methodologies
1-Nitro-4-(oct-1-ynyl)benzene: Chemical Properties, Synthesis, and Applications in Cross-Coupling Methodologies
Executive Summary
In the landscape of synthetic organic chemistry and materials science, functionalized internal alkynes serve as indispensable building blocks. 1-Nitro-4-(oct-1-ynyl)benzene (CAS: 326487-53-0) stands out as a highly valuable model substrate and intermediate. Featuring a strongly electron-withdrawing nitro group conjugated with a lipophilic aliphatic alkyne chain, this compound is frequently utilized to benchmark novel Sonogashira cross-coupling methodologies, particularly copper-free and aerobic catalytic systems. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and a self-validating experimental protocol designed for process chemists and drug development professionals.
Physical and Chemical Properties
The molecular architecture of 1-nitro-4-(oct-1-ynyl)benzene dictates its physical behavior and downstream reactivity. The electron-withdrawing nature of the nitro group significantly activates the aromatic ring toward nucleophilic attack while simultaneously polarizing the internal alkyne, making it an excellent candidate for regioselective cycloadditions (e.g., ruthenium-catalyzed azide-alkyne cycloadditions).
Table 1: Quantitative Physicochemical Data
| Property | Value | Scientific Implication |
| Chemical Name | 1-nitro-4-(oct-1-ynyl)benzene | IUPAC standard nomenclature. |
| CAS Registry Number | 326487-53-0 | Unique identifier for regulatory/safety tracking. |
| Molecular Formula | C₁₄H₁₇NO₂ | Determines stoichiometric calculations. |
| Molecular Weight | 231.29 g/mol | Essential for precise molarity and yield tracking. |
| SMILES String | CCCCCCC#CC1=CC=C(=O)C=C1 | Utilized for in silico modeling and docking. |
| Physical State | Pale yellow to brown viscous oil / low-melting solid | Typical of nitroaryl compounds with medium aliphatic chains. |
| Predicted LogP | 4.5 – 5.0 | High lipophilicity; requires non-polar solvents for extraction. |
Data synthesized from standard chemical databases and predictive models .
Mechanistic Causality in Catalytic Synthesis
The synthesis of 1-nitro-4-(oct-1-ynyl)benzene is classically achieved via the Sonogashira cross-coupling of 1-iodo-4-nitrobenzene with 1-octyne. Understanding the electronic causality behind this reaction is critical for optimizing yields and minimizing catalyst loading.
Electronic Effects on Oxidative Addition
The initial step of the Sonogashira cycle is the oxidative addition of the Pd(0) active species into the aryl halide bond. The para-nitro group (-NO₂) exerts a strong electron-withdrawing effect via both inductive (-I) and resonance (-M) mechanisms. This significantly depletes the electron density of the C-I bond in 1-iodo-4-nitrobenzene, dramatically lowering the activation energy required for Pd(0) insertion. Consequently, this substrate reacts rapidly even at room temperature or with ultra-low catalyst loadings.
Aliphatic Alkyne Transmetalation Challenges
Conversely, 1-octyne is an unactivated, aliphatic terminal alkyne. Its terminal proton is less acidic (pKa ~ 25) compared to aryl alkynes like phenylacetylene (pKa ~ 23). Therefore, the deprotonation and subsequent formation of the copper acetylide (or direct transmetalation in Cu-free systems) becomes the rate-limiting step. To overcome this, strong, sterically unhindered bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) are often employed .
Catalytic cycle of the Sonogashira coupling yielding 1-nitro-4-(oct-1-ynyl)benzene.
Table 2: Comparative Reaction Optimization
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Causality / Rationale |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | >90% | Standard conditions; CuI facilitates rapid transmetalation. |
| Pd(OAc)₂ (Cu-free) | DABCO | DMF | 70 | ~85% | Prevents Glaser homocoupling of 1-octyne; requires heat. |
| Pd/C / Cu₂O (Flow) | DMA | THF/DMA | 75 | ~60% | Heterogeneous adaptation for continuous flow manufacturing. |
Reference standards adapted from.
Self-Validating Experimental Protocol
To ensure high reproducibility and trustworthiness, the following protocol utilizes a copper-free Pd(OAc)₂/DABCO system. This choice deliberately avoids the Glaser homocoupling side-reaction (yielding 7,9-hexadecadiyne), which is a common failure point when handling aliphatic alkynes under aerobic conditions.
Self-validating experimental workflow for the synthesis of 1-nitro-4-(oct-1-ynyl)benzene.
Step-by-Step Methodology
Step 1: Reagent Preparation and Degassing
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Action: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-iodo-4-nitrobenzene (1.0 equiv, 5.0 mmol), Pd(OAc)₂ (0.02 equiv, 2 mol%), and DABCO (2.0 equiv, 10.0 mmol). Purge the flask with Argon (3 vacuum/argon cycles).
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Causality: DABCO acts dually as a strong base to deprotonate the aliphatic alkyne and as a potential stabilizing ligand for the transient Pd(0) species. Degassing prevents the oxidative degradation of the active catalyst.
Step 2: Solvent and Substrate Addition
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Action: Inject anhydrous DMF (10 mL) followed by 1-octyne (1.2 equiv, 6.0 mmol) via syringe.
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Causality: A 20% excess of 1-octyne compensates for its volatility. DMF is selected for its high dielectric constant, which stabilizes the polar transition states during the rate-limiting transmetalation step.
Step 3: Catalytic Coupling and In-Process Validation
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Action: Heat the reaction mixture to 70 °C with vigorous stirring.
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Validation Checkpoint: After 2 hours, withdraw a 50 µL aliquot. Dilute with EtOAc (1 mL), wash with water (1 mL), and analyze the organic layer via TLC (Hexanes:EtOAc 9:1) and GC-MS. The reaction is self-validating when the GC-MS shows the disappearance of the 1-iodo-4-nitrobenzene peak ( m/z 249) and the emergence of the product peak ( m/z 231). Do not proceed to quenching until conversion exceeds 98%.
Step 4: Quenching and Extraction
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Action: Cool the flask to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl (20 mL). Extract the aqueous phase with EtOAc (3 x 20 mL).
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Causality: The slightly acidic NH₄Cl neutralizes the excess DABCO and facilitates the partitioning of palladium residues into the aqueous waste stream, preventing product contamination.
Step 5: Purification and Final QA
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Action: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (eluting with Hexanes to 5% EtOAc/Hexanes).
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Validation Checkpoint: Confirm the purity of the isolated pale yellow oil using ¹H NMR and ¹³C NMR (see Section 5).
Analytical Characterization Signatures
To ensure structural integrity, the isolated 1-nitro-4-(oct-1-ynyl)benzene must be validated against the following expected spectroscopic signatures:
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¹H NMR (CDCl₃, 400 MHz):
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δ 8.15 (d, J = 8.8 Hz, 2H) — Aromatic protons ortho to the strongly electron-withdrawing -NO₂ group.
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δ 7.50 (d, J = 8.8 Hz, 2H) — Aromatic protons ortho to the alkyne.
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δ 2.45 (t, J = 7.1 Hz, 2H) — Propargylic -CH₂- protons, shifted downfield by the alkyne.
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δ 1.65 – 1.25 (m, 8H) — Aliphatic methylene envelope.
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δ 0.90 (t, J = 6.8 Hz, 3H) — Terminal methyl group.
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Mass Spectrometry (EI-MS): Expected molecular ion peak [M]⁺ at m/z 231.
Downstream Applications in Drug Development
In pharmaceutical research, 1-nitro-4-(oct-1-ynyl)benzene is rarely an end-product. Instead, it serves as a highly modular precursor:
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Aniline Generation: The nitro group can be selectively reduced (e.g., using SnCl₂ or Fe/HCl) to yield 4-(oct-1-ynyl)aniline. This aniline is a critical nucleophile used to synthesize amide- or urea-linked kinase inhibitors, where the lipophilic octynyl chain enhances cell membrane permeability.
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Heterocycle Synthesis: The internal alkyne can undergo transition-metal-catalyzed cyclizations (e.g., with azides to form fully substituted 1,2,3-triazoles) to generate rigid, metabolically stable pharmacophores.
References
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Li, J.-H., Liang, Y., & Xie, Y.-X. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. Journal of Organic Chemistry, 70(11), 4393-4396. URL:[Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. URL:[Link]
